molecular formula C4H3N3S2 B13689369 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole

Katalognummer: B13689369
Molekulargewicht: 157.2 g/mol
InChI-Schlüssel: XODAAVBSOBBZQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. This specific compound is characterized by the presence of an isothiocyanate group and a methyl group attached to the thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophosgene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the decomposition of thiophosgene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

Wirkmechanismus

The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of various derivatives and in biological studies .

Eigenschaften

Molekularformel

C4H3N3S2

Molekulargewicht

157.2 g/mol

IUPAC-Name

2-isothiocyanato-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C4H3N3S2/c1-3-6-7-4(9-3)5-2-8/h1H3

InChI-Schlüssel

XODAAVBSOBBZQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.